molecular formula C40H80NO8P B1219053 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine CAS No. 76343-22-1

1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine

Cat. No.: B1219053
CAS No.: 76343-22-1
M. Wt: 734.0 g/mol
InChI Key: TYAQXZHDAGZOEO-KXQOOQHDSA-N
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Description

1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of phospholipid that is a major component of biological membranes. It consists of a glycerol backbone esterified with myristic acid at the sn-1 position and stearic acid at the sn-2 position, with a phosphocholine head group at the sn-3 position . This compound is known for its role in forming lipid bilayers and its involvement in various biological processes.

Mechanism of Action

Target of Action

1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC) is a type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . They are a major component of biological membranes and can be used by cells in the production of lipid second messengers .

Mode of Action

MSPC, being a phospholipid, is involved in the formation of lipid bilayers, a fundamental component of cell membranes . It can interdigitate with equal length (symmetric) acyl chain phospholipids in bilayer membranes to potentially minimize the hydrophobic mismatch between acyl chains .

Biochemical Pathways

As a component of cell membranes, MSPC plays a crucial role in the structure and function of cells. It contributes to the fluidity and integrity of the membranes, and influences the function of proteins within the membrane .

Pharmacokinetics

As a lipid, it is likely to be absorbed in the intestine, incorporated into chylomicrons, and transported via the lymphatic system to the bloodstream .

Result of Action

The primary result of MSPC’s action is the formation and maintenance of cellular membranes. This is essential for the survival and function of all cells .

Action Environment

The action of MSPC can be influenced by various environmental factors. For example, the phase transition temperature, which is the temperature at which MSPC changes from the gel to the liquid crystalline phase, has been reported to be 30°C . This suggests that temperature can influence the state of MSPC in biological membranes, potentially affecting its function .

Biochemical Analysis

Biochemical Properties

1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, primarily due to its role as a structural component of cell membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be hydrolyzed by phospholipases, which are enzymes that break down phospholipids into fatty acids and other lipophilic substances . This interaction is essential for membrane remodeling and signal transduction processes. Additionally, this compound can form lipid bilayers, which are critical for maintaining the integrity and functionality of cellular membranes .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is a key component of the lipid bilayer, affecting membrane fluidity and permeability . This compound can modulate the activity of membrane-bound receptors and ion channels, thereby influencing cell signaling pathways. Furthermore, changes in the levels of this compound can impact gene expression by altering the composition of lipid rafts, which are specialized membrane microdomains involved in signal transduction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can interact with proteins and enzymes involved in lipid metabolism and signal transduction. For example, it can bind to phospholipase A2, leading to the release of arachidonic acid, a precursor for eicosanoids, which are signaling molecules involved in inflammation and other physiological processes . Additionally, this compound can influence enzyme activity by altering the lipid environment of the membrane, thereby affecting the function of membrane-associated enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can be hydrolyzed by phospholipases over time . Long-term studies have shown that changes in the levels of this compound can affect cellular function, including alterations in membrane fluidity and signal transduction pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can support normal cellular functions by maintaining membrane integrity and facilitating signal transduction . At high doses, it may cause toxic effects, such as membrane destabilization and disruption of cellular homeostasis . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism. It can be synthesized through the Kennedy pathway, where phosphocholine is coupled to cytosine triphosphate by CTP:phosphocholine cytidylyltransferase to generate cytidine-diphosphocholine, which is then transferred to a diacylglycerol molecule to form the phosphatidylcholine . This compound can also be degraded by phospholipases, releasing fatty acids and glycerophosphocholine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be incorporated into lipoproteins for transport in the bloodstream and can be taken up by cells through receptor-mediated endocytosis . Once inside the cell, it can be distributed to different cellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus .

Subcellular Localization

This compound is primarily localized in the plasma membrane, where it plays a crucial role in maintaining membrane structure and function . It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid synthesis and transport . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine can be synthesized through a series of esterification reactions. The glycerol backbone is first esterified with myristic acid and stearic acid at the sn-1 and sn-2 positions, respectively. This is followed by the attachment of the phosphocholine head group at the sn-3 position. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the correct esterification and attachment of the head group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine can be compared with other phosphatidylcholines, such as:

The uniqueness of this compound lies in its specific fatty acid composition, which imparts distinct biophysical properties to the lipid bilayers it forms .

Properties

IUPAC Name

[(2R)-2-octadecanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAQXZHDAGZOEO-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997705
Record name 2-(Octadecanoyloxy)-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(14:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76343-22-1
Record name 1-Myristoyl-2-stearoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octadecanoyloxy)-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-MYRISTOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WU8H3TG2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC) in the formulation of thermosensitive liposomes?

A: MSPC is a phospholipid that serves as a critical component of the lipid bilayer in thermosensitive liposomes (TSLs). In the study by [], MSPC, along with other lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG (2000)), forms the structural basis of the liposome. The specific molar ratio of these lipids (57:40:30:3 for DPPC:MSPC:Cholesterol:DSPE-mPEG) is crucial for achieving the desired thermosensitive properties. These liposomes are designed to release their payload, in this case, the anti-cancer drug daunorubicin, in response to mild hyperthermia.

Q2: How does the composition of the liposome, including the presence of MSPC, contribute to its thermosensitivity?

A: The thermosensitivity of the liposomes arises from the phase transition behavior of the lipid mixture. Each lipid has a characteristic transition temperature at which it shifts from a gel-like ordered state to a more fluid liquid crystalline state. The combination and ratio of DPPC, MSPC, cholesterol, and DSPE-mPEG (2000) are chosen to achieve a phase transition temperature slightly above body temperature. When exposed to mild hyperthermia, the liposomes undergo a phase transition, increasing their permeability and facilitating the release of the encapsulated daunorubicin [].

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